molecular formula C12H16BrNO3S B272695 N-allyl-4-bromo-3-propoxybenzenesulfonamide

N-allyl-4-bromo-3-propoxybenzenesulfonamide

Cat. No. B272695
M. Wt: 334.23 g/mol
InChI Key: BHFIKRSHCFTGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-bromo-3-propoxybenzenesulfonamide is a chemical compound that has been extensively researched in recent years due to its potential applications in various fields. This compound is also known as APSB and is a sulfonamide derivative that contains a bromine atom and an allyl group.

Scientific Research Applications

N-allyl-4-bromo-3-propoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that APSB can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is its potential as an anti-inflammatory agent. Studies have shown that APSB can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of N-allyl-4-bromo-3-propoxybenzenesulfonamide is not fully understood. However, studies have shown that APSB can inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylase. These enzymes are involved in various cellular processes, including cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-allyl-4-bromo-3-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that APSB can induce apoptosis and cell cycle arrest in cancer cells. It can also inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-4-bromo-3-propoxybenzenesulfonamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-allyl-4-bromo-3-propoxybenzenesulfonamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the dose and delivery of APSB to maximize its effectiveness.
Another direction is to investigate its potential as an anti-inflammatory agent. Studies could focus on identifying the specific inflammatory pathways that APSB targets and optimizing its use in animal models.
Finally, future research could focus on elucidating the mechanism of action of N-allyl-4-bromo-3-propoxybenzenesulfonamide. This could involve identifying the specific enzymes and pathways that APSB targets and investigating its effects on various cellular processes.

Synthesis Methods

The synthesis of N-allyl-4-bromo-3-propoxybenzenesulfonamide involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by column chromatography to obtain pure N-allyl-4-bromo-3-propoxybenzenesulfonamide.

properties

Product Name

N-allyl-4-bromo-3-propoxybenzenesulfonamide

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

4-bromo-N-prop-2-enyl-3-propoxybenzenesulfonamide

InChI

InChI=1S/C12H16BrNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h3,5-6,9,14H,1,4,7-8H2,2H3

InChI Key

BHFIKRSHCFTGKB-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br

Origin of Product

United States

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